![molecular formula C23H16N2O5 B2719841 2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one CAS No. 892757-30-1](/img/structure/B2719841.png)
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as benzochromenones . These are polycyclic aromatic compounds containing a benzene ring fused to a chromenone. The chromenone moiety consists of a benzene ring fused to a 4H-chromen-4-one. Your compound also seems to have a 1,2,4-oxadiazole ring and methoxy groups attached, which may significantly affect its properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence and position of functional groups, the overall shape of the molecule, and its electronic structure would all play a role .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study conducted by Bhat, Al-Omar, and Siddiqui (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives, showing significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. The compounds were evaluated for their in vitro growth inhibition, highlighting the potential of such structures in antimicrobial applications (Bhat, Al-Omar, & Siddiqui, 2013).
Antioxidant and Antihyperglycemic Agents
Kenchappa et al. (2017) described the synthesis of coumarin derivatives containing pyrazole and indenone rings, identifying compounds with promising antioxidant and antihyperglycemic activities. This research suggests the potential therapeutic applications of these compounds in managing oxidative stress and diabetes (Kenchappa et al., 2017).
Antioxidant Properties
Poojari et al. (2016) synthesized salicylic acid derivatives, including some with 2H-chromen-2-one structures, and evaluated their antioxidant properties using DPPH spectrometric assay. The study indicates the efficacy of these compounds in impeding oxidative stress, with potential applications in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).
Photochromic Properties
Hobley et al. (2000) explored the photochromism of chromene crystals, revealing a new property of old chromenes. This research suggests the utility of such compounds in developing materials that respond to light, with possible applications in optical devices and materials science (Hobley et al., 2000).
Synthesis and Characterization
Numerous studies have focused on the synthesis, characterization, and application of chromene derivatives and related compounds in various fields, including medicinal chemistry, materials science, and organic synthesis. For example, the work by Al-ayed (2011) on synthesizing potential antibacterial and antioxidant derivatives underscores the versatility and significance of these compounds in scientific research (Al-ayed, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[f]chromen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5/c1-27-19-9-5-8-15(20(19)28-2)21-24-22(30-25-21)17-12-16-14-7-4-3-6-13(14)10-11-18(16)29-23(17)26/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRFFUODQAUFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

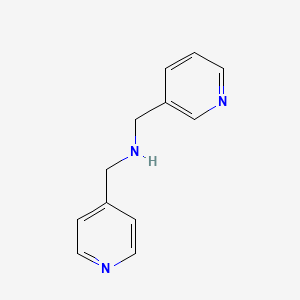

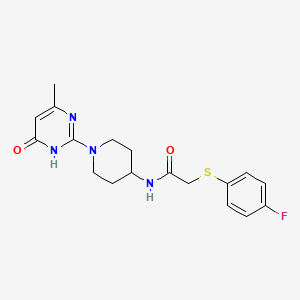

![8-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxy-2-methylquinoline](/img/structure/B2719767.png)
![4-chloro-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2719768.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2719769.png)

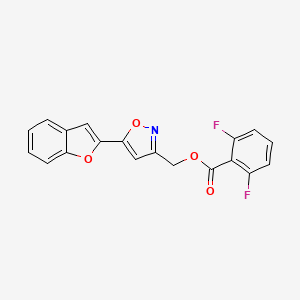
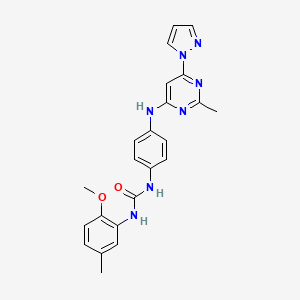
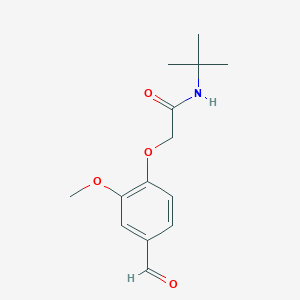
![3-methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2719774.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)